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Compound of Interest

Compound Name: 7-Methoxy-2,8-dimethylquinoline

Cat. No.: B11905799 Get Quote

Executive Summary
7-Methoxy-2,8-dimethylquinoline (CAS: 19490-87-0) represents a highly functionalized

quinoline building block.[1][2] Unlike generic quinolines, this scaffold offers a "push-pull"

electronic environment due to the electron-donating 7-methoxy group and the sterically

demanding 8-methyl group.[1][2] This guide outlines protocols for exploiting the C2-methyl

reactivity (for chain extension), C6-regioselective halogenation (for cross-coupling), and N-

oxide formation (for metabolic studies).[1][2]

Chemical Profile & Reactivity Logic
To successfully utilize this compound, researchers must understand the competing forces on

the ring system:

The C2-Methyl "Handle" (Nucleophilic): The C2-methyl group is activated by the adjacent

ring nitrogen (an imine-like functionality).[1][2] It is significantly more acidic than the C8-

methyl group, allowing for selective deprotonation and condensation reactions (e.g.,

Knoevenagel-type) without touching the C8 position.[1]

The C8-Methyl "Shield" (Steric): The methyl group at position 8 provides steric bulk around

the nitrogen lone pair.[1] This reduces the rate of N-alkylation/N-acylation compared to

unhindered quinolines, effectively "protecting" the nitrogen during C2 functionalization.[1]
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The C7-Methoxy "Activator" (Electronic): This group increases electron density in the

carbocyclic ring, directing electrophilic aromatic substitution (EAS) primarily to the C6

position (ortho to the methoxy, para to the 8-methyl).[1]

Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
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Figure 1: Divergent synthetic pathways.[1][2] The C2-methyl is the primary vector for chain

extension, while C6 allows for aryl cross-coupling.[1]

Detailed Experimental Protocols
Protocol A: C2-Selective Benzylic Oxidation (Aldehyde
Synthesis)
Objective: Convert the C2-methyl group into a formyl group (-CHO) using Selenium Dioxide.[1]

[2] This is a critical step for synthesizing styryl-quinoline dyes or extending the carbon skeleton

for drug candidates.[1][2]

Mechanism: The reaction proceeds via an ene-type reaction followed by dehydration.[1][2] The

C8-methyl remains untouched due to higher steric hindrance and lower acidity.[1][2]
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7-Methoxy-2,8-dimethylquinoline (1.0 eq)[1][2]

Selenium Dioxide (SeO₂, 1.2 eq)

1,4-Dioxane (Anhydrous)[1][2]

Celite pad[2]

Step-by-Step Procedure:

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir

bar, dissolve 7-Methoxy-2,8-dimethylquinoline (500 mg, 2.67 mmol) in 1,4-Dioxane (15

mL).

Addition: Add SeO₂ (355 mg, 3.20 mmol) in a single portion. The mixture may darken slightly.

Reaction: Heat the mixture to reflux (101 °C) under an inert atmosphere (N₂ or Ar) for 4–6

hours.

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will

disappear, and a more polar aldehyde spot (Rf ~0.4) will appear.

Workup: Cool the reaction to room temperature. Filter the black selenium precipitate through

a pad of Celite. Wash the pad with EtOAc (20 mL).

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash

column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).

Yield: Expect 65–75% of a yellow solid (7-Methoxy-8-methylquinoline-2-carbaldehyde).[1][2]

Critical Note: Ensure the dioxane is peroxide-free.[1][2] Peroxides can lead to N-oxide

byproducts (see Protocol C).[1][2]

Protocol B: Regioselective C6-Bromination
Objective: Install a bromine atom at the C6 position to enable Suzuki/Buchwald couplings.[1][2]
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Mechanism: The 7-methoxy group is a strong ortho/para director.[1][2] The para position is

blocked by the ring nitrogen (and electronically disfavored in the pyridine ring).[1] The ortho

positions are C6 and C8. Since C8 is occupied by a methyl group, bromination occurs

exclusively at C6.

Materials:

Substrate (1.0 eq)[1][3]

N-Bromosuccinimide (NBS, 1.05 eq)[1][2]

Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

Dissolution: Dissolve the quinoline (1.0 mmol) in MeCN (5 mL) at 0 °C (ice bath).

Bromination: Add NBS (1.05 mmol) portion-wise over 10 minutes.

Why: Slow addition prevents over-bromination or radical bromination of the methyl groups.

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

Quench: Pour the mixture into saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench

unreacted bromine species.

Extraction: Extract with DCM (3 x 10 mL). Dry over MgSO₄ and concentrate.

Outcome: The product, 6-Bromo-7-methoxy-2,8-dimethylquinoline, is typically obtained in

>85% purity without chromatography.[1][2]

Protocol C: Demethylation to 7-Hydroxy-2,8-
dimethylquinoline
Objective: Unmask the phenol for hydrogen-bonding interactions or further derivatization (e.g.,

prodrug synthesis).[1][2]

Materials:
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Substrate (1.0 eq)[1][3]

BBr₃ (1.0 M in DCM, 3.0 eq)[1]

Dichloromethane (Anhydrous)[1][4]

Step-by-Step Procedure:

Cooling: Dissolve substrate in anhydrous DCM under Argon. Cool to -78 °C (Dry

ice/acetone).

Addition: Dropwise add BBr₃ solution. The Lewis acid will initially complex with the quinoline

nitrogen and the methoxy oxygen.[1]

Warming: Remove the cooling bath and allow to stir at Room Temperature for 12 hours.

Quench (Hazard): Cool back to 0 °C. Very slowly add MeOH to quench excess BBr₃

(Exothermic!). Then add saturated NaHCO₃ to neutralize.

Isolation: The product is amphoteric. Adjust pH to ~7 and extract with EtOAc.

Data Summary & Troubleshooting
The following table summarizes physical properties and common synthetic pitfalls.

Parameter Data / Observation

Molecular Weight 187.24 g/mol

Physical State Pale yellow solid or oil (depending on purity)

Solubility
Soluble in DCM, EtOAc, MeOH; Low solubility in

Hexanes.[1][2]

pKa (est)
~5.8 (Nitrogen). The 8-Me lowers basicity

slightly via steric hindrance.[1][2]

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Protocol A

(Oxidation)

Over-oxidation to the

carboxylic acid.[1][2]

Reduce reaction time; strictly

limit SeO₂ to 1.1–1.2 eq.

N-Alkylation instead of C2

reaction

8-Methyl steric hindrance failed

due to small electrophile (e.g.,

MeI).

Use bulkier electrophiles or

switch solvent to non-polar

media to favor C-alkylation.[1]

[2]

Multiple spots in Bromination
Radical bromination of the

methyl groups.

Perform reaction in the dark

and at 0 °C to suppress radical

pathways; ensure no radical

initiator (AIBN/light) is present.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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